molecular formula C13H18N2O2S B12980982 1-(tert-Butyl)-3-isopropyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid

1-(tert-Butyl)-3-isopropyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid

Cat. No.: B12980982
M. Wt: 266.36 g/mol
InChI Key: UTTLIUBKXFRZKE-UHFFFAOYSA-N
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Description

1-(tert-Butyl)-3-isopropyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid is a heterocyclic compound featuring a thieno[2,3-c]pyrazole core

Preparation Methods

The synthesis of 1-(tert-Butyl)-3-isopropyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid typically involves multi-step synthetic routes. One common method includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the condensation of 1,3-diketones with arylhydrazines can lead to the formation of pyrazole derivatives . Industrial production methods may involve the use of transition-metal catalysts and photoredox reactions to enhance yield and selectivity .

Chemical Reactions Analysis

1-(tert-Butyl)-3-isopropyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction can lead to alcohols or amines.

Scientific Research Applications

1-(tert-Butyl)-3-isopropyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(tert-Butyl)-3-isopropyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

1-(tert-Butyl)-3-isopropyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid can be compared with other similar compounds, such as:

  • 1-tert-butyl-3-methyl-1H-pyrazole-5-carboxylic acid
  • 1-Boc-pyrazole-4-boronic acid pinacol ester
  • tert-Butyl 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylic acid

These compounds share structural similarities but differ in their specific functional groups and applications. The uniqueness of this compound lies in its thieno[2,3-c]pyrazole core, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C13H18N2O2S

Molecular Weight

266.36 g/mol

IUPAC Name

1-tert-butyl-3-propan-2-ylthieno[2,3-c]pyrazole-5-carboxylic acid

InChI

InChI=1S/C13H18N2O2S/c1-7(2)10-8-6-9(12(16)17)18-11(8)15(14-10)13(3,4)5/h6-7H,1-5H3,(H,16,17)

InChI Key

UTTLIUBKXFRZKE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN(C2=C1C=C(S2)C(=O)O)C(C)(C)C

Origin of Product

United States

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